molecular formula C16H16N2O3 B4045268 2-nitro-N-(1-phenylpropan-2-yl)benzamide

2-nitro-N-(1-phenylpropan-2-yl)benzamide

Cat. No.: B4045268
M. Wt: 284.31 g/mol
InChI Key: RXHYKSNMFHMPGI-UHFFFAOYSA-N
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Description

2-nitro-N-(1-phenylpropan-2-yl)benzamide is a synthetic benzamide derivative supplied For Research Use Only. This compound features a benzamide core substituted with a nitro group at the 2-position and a 1-phenylpropan-2-yl group on the nitrogen atom. Benzamides are a significant class of aromatic organic compounds that consist of a benzene ring linked to an amide functional group, often with various additional substitutions that define their specific properties and research applications . The structural motif of a 2-nitrobenzamide is found in intermediates used in organic synthesis and pharmaceutical research . For instance, certain 2-nitrobenzamide derivatives have been investigated as precursors in the synthesis of heterocyclic compounds, such as acridone alkaloids . The 1-phenylpropan-2-yl side chain in this molecule is structurally analogous to phenalkylamine, which may be of interest in the design of novel bioactive molecules or as a building block in medicinal chemistry. Researchers may explore this compound primarily as a chemical intermediate for constructing more complex molecular architectures, in the development of synthetic methodologies, or as a candidate for structure-activity relationship (SAR) studies. Researchers should handle this material with standard laboratory precautions and determine all specifications, including identity, purity, and stability, through appropriate analytical methods prior to use.

Properties

IUPAC Name

2-nitro-N-(1-phenylpropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-12(11-13-7-3-2-4-8-13)17-16(19)14-9-5-6-10-15(14)18(20)21/h2-10,12H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHYKSNMFHMPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(1-phenylpropan-2-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves the use of high-temperature reactions between carboxylic acids and amines. The process may include the use of solvents like dichloromethane and catalysts such as triethylamine and DMAP (4-dimethylaminopyridine) to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(1-phenylpropan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of halogenated or nitrated benzamide derivatives.

Scientific Research Applications

2-nitro-N-(1-phenylpropan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitro-N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide group allows the compound to form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-nitro-N-(1-phenylpropan-2-yl)benzamide, highlighting differences in substituents, molecular properties, and applications:

Compound Molecular Formula Substituents Key Features Applications/Findings Reference
2-Nitro-N-(2-nitrophenyl)benzamide (I) C₁₃H₉N₃O₅ ortho-NO₂ on benzamide; ortho-NO₂ on aniline Planar amide core; elongated C–N bond (1.396 Å) due to intramolecular S-ring formation Anticonvulsant, antimicrobial activity; forms N–H⋯O hydrogen bonds in crystal packing
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ para-Br on benzamide; ortho-NO₂ on aniline Two molecules per asymmetric unit; structural comparison with 4MNB (methoxy analog) Used in crystallographic studies; electronic effects of Br vs. NO₂
2-Nitro-N-(5-nitrothiazol-2-yl)benzamide (I) C₁₀H₆N₄O₅S ortho-NO₂ on benzamide; 5-nitrothiazole Dihedral angles: 12.48° (amide-thiazole), 46.66° (amide-benzene); strong N–H⋯O hydrogen bonds Antiviral (hepatitis B/C), antiparasitic activity; edge-fused R₄⁴(28) rings in crystal
2-Nitro-N-(4-nitrophenyl)benzamide C₁₃H₉N₃O₅ ortho-NO₂ on benzamide; para-NO₂ on aniline Computed vibrational frequencies match experimental data; high hyperpolarizability (β = 3.8×10⁻³⁰) Potential nonlinear optical (NLO) material; comparative DFT studies
2-Chloro-N-isopropylbenzamide C₁₀H₁₂ClNO ortho-Cl on benzamide; isopropyl group Simpler substituents; no nitro groups Intermediate in organic synthesis; lower polarity compared to nitro analogs

Structural and Functional Insights

Substituent Position and Electronic Effects: Ortho-nitro groups (e.g., in compound I ) induce steric hindrance and intramolecular hydrogen bonding, elongating C–N bonds (1.396 Å vs. ~1.35 Å in simpler benzamides). This affects molecular planarity and crystal packing . Para-substituents (e.g., Br in or NO₂ in ) alter electron density, influencing reactivity. Bromine’s inductive effect enhances electrophilicity, while nitro groups increase polarizability for NLO applications .

Biological Activity :

  • Thiazole-containing analogs (e.g., ) exhibit antiviral activity due to the 5-nitrothiazole moiety’s ability to inhibit viral replication. In contrast, phenylpropan-2-yl groups may enhance blood-brain barrier penetration for CNS-targeted drugs .
  • Nitro groups correlate with antimicrobial efficacy, as seen in compound I’s hydrogen-bonding interactions with microbial enzymes .

Crystallographic Behavior :

  • Hydrogen bonding (N–H⋯O, C–H⋯O) dominates packing in nitrobenzamides, forming chains (e.g., [100] direction in ) or 3D networks. Bulky substituents like 1-phenylpropan-2-yl may reduce crystal symmetry but improve thermal stability .

Synthetic Accessibility :

  • Most analogs are synthesized via acyl chloride-amine coupling. For example, 2-nitrobenzoyl chloride reacts with 5-nitrothiazol-2-amine in acetonitrile , similar to methods for JSF-2171 .

Q & A

Q. How can I optimize the synthesis of 2-nitro-N-(1-phenylpropan-2-yl)benzamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions and purification techniques. For example, using Pd/C-catalyzed hydrogenation (as in related benzamide syntheses) can reduce nitro intermediates efficiently . Pyridine-mediated acylation under reflux (4–18 hours) is effective for forming the benzamide core . Purification via column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) ensures high purity.
  • Key Variables to Test :
VariableRange TestedImpact on Yield/Purity
Reaction time4–24 hLonger times increase yield but risk side reactions
SolventCH₂Cl₂ vs. MeOHCH₂Cl₂ minimizes byproducts in acylation
Catalyst loading (Pd/C)5–10%Higher loading accelerates hydrogenation

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C), FT-IR, and LC-MS for structural confirmation.
  • ¹H NMR : Look for aromatic protons (δ 7.2–8.5 ppm), nitro group deshielding effects, and splitting patterns from the 1-phenylpropan-2-yl substituent .
  • FT-IR : Confirm the nitro group (asymmetric stretch ~1520 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • LC-MS : Use ESI+ mode to detect [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ group).

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing group (EWG), activating the benzamide ring for electrophilic attacks but deactivating it for nucleophilic substitutions. Computational modeling (DFT) can map electron density distributions to predict reactive sites . For example:
  • Hammett Constants : Use σ⁻ values to quantify substituent effects on reaction rates.
  • Experimental Validation : Compare reaction kinetics with analogs (e.g., 2-chloro or 2-methoxy derivatives) .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity, pH) or target specificity.

Dose-Response Curves : Test across a wider concentration range (nM–μM) to identify non-linear effects .

Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization and SPR (surface plasmon resonance) .

Solubility Correction : Use DMSO stocks ≤0.1% to avoid solvent interference .

Q. How can crystallography and molecular docking elucidate the binding mode of this compound to protein targets?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize the compound with purified protein (e.g., kinases) under optimized conditions (pH 7.4, 20% PEG 3350) .
  • Docking Workflow :

Prepare ligand (protonation states via MarvinSketch).

Generate protein grid (AutoDock Vina).

Validate poses with MD simulations (NAMD/GROMACS) .

  • Key Metrics :
ParameterTarget Value
RMSD (ligand)<2.0 Å
Binding energy≤−7.0 kcal/mol

Data-Driven Research Design

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

  • Methodological Answer : Use a combination of:
  • ADMET Prediction : SwissADME for logP, solubility, and bioavailability .
  • Quantum Chemistry : Gaussian09 for electrostatic potential maps and HOMO/LUMO gaps .
  • Table of Predicted Properties :
PropertyPredicted Value
logP3.2 ± 0.3
Water Solubility−4.5 (LogS)
PSA80 Ų

Q. How do steric effects from the 1-phenylpropan-2-yl group impact conformational stability?

  • Methodological Answer : Perform rotational barrier analysis via VT-NMR (variable temperature) or DFT calculations. Compare with simpler analogs (e.g., N-benzyl derivatives) to isolate steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-nitro-N-(1-phenylpropan-2-yl)benzamide
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